1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate

Overview

Description

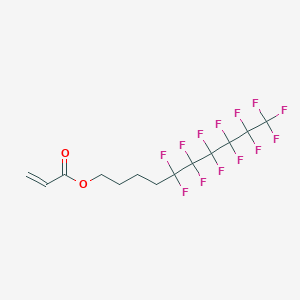

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is a fluorinated acrylate monomer known for its unique properties such as low surface tension, excellent chemical and thermal stability, and hydrophobicity. Its chemical structure includes a perfluorinated carbon chain, which imparts these distinctive characteristics .

Mechanism of Action

Target of Action

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is a type of acrylate monomer . Its primary targets are surfaces that require modification for specific applications. It is often used to modify surfaces to become superhydrophobic and superoleophilic .

Mode of Action

The compound interacts with its targets through a process known as initiated chemical vapor deposition (iCVD) . In this process, thin films of the compound are deposited onto surfaces, such as stainless steel meshes . The fluorine moieties in the compound are responsible for the superhydrophobic property of the as-deposited films .

Result of Action

The primary result of the compound’s action is the creation of superhydrophobic and superoleophilic surfaces . These surfaces are water-repellent but oil-permeable . This property makes them useful for applications such as oil-water separation . The water contact angle (WCA) values of the modified surfaces can be as high as 166.9°, indicating a high degree of water repellency .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate can be synthesized through the reaction of perfluorodecanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the compound is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(1H,1H,2H,2H-perfluorodecyl acrylate), which is used in coatings and membranes.

Substitution Reactions: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products

Polymerization: Poly(1H,1H,2H,2H-perfluorodecyl acrylate).

Substitution Reactions: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of superhydrophobic and superoleophilic membranes for oil-water separation.

Biology: Employed in the development of biocompatible coatings for medical devices.

Medicine: Utilized in drug delivery systems due to its stability and compatibility.

Industry: Applied in the production of coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate is unique due to its longer perfluorinated carbon chain compared to similar compounds. This results in enhanced hydrophobicity and chemical stability, making it particularly suitable for applications requiring extreme resistance to water and chemicals .

Biological Activity

1H,1H,2H,2H,3H,3H,4H,4H-Perfluorodecyl acrylate (PFDA) is a perfluorinated compound that has garnered attention for its unique chemical properties and potential applications in various fields including materials science and biomedical engineering. This article explores its biological activity, focusing on immunotoxicity, cellular interactions, and its implications in health and environmental contexts.

PFDA is a member of the per- and polyfluoroalkyl substances (PFAS) family. Its structure includes multiple fluorinated carbon chains that contribute to its hydrophobic characteristics and resistance to degradation. These properties make PFDA suitable for applications requiring low surface energy and high chemical stability.

Immunotoxicity

Recent studies have highlighted the immunotoxic effects of PFAS compounds, including PFDA. A comprehensive screening of 147 PFAS revealed that approximately 21% exhibited bioactivity at nominal concentrations ranging from 1 to 60 micromolar in human primary cell systems. Notably, PFDA's profile indicated potential immunosuppressive activity similar to that of known immunosuppressants .

Cellular Uptake and Blood-Brain Barrier Penetration

Research evaluating the organ distribution and blood-brain barrier (BBB) permeability of nanoparticles containing PFDA demonstrated significant uptake into the brain tissue. This suggests that PFDA could serve as a carrier for neuroprotective agents in treatments for traumatic brain injury (TBI). The study utilized poly(perfluorodecyl acrylate) nanoparticles and assessed their distribution under both intact and compromised BBB conditions .

Case Study 1: Nanoparticle Delivery Systems

In an experimental setup involving rats, nanoparticles stabilized with PFDA were administered intravenously. The study found that these nanoparticles effectively crossed the BBB and localized within brain regions affected by injury. This finding supports the hypothesis that PFDA can facilitate targeted drug delivery in neurological therapies .

Case Study 2: Surface Coating Applications

A case study investigated the use of PFDA as a coating material to enhance hydrophobicity on silicon surfaces. The results indicated that PFDA coatings significantly reduced surface free energy and improved self-cleaning properties. This application underscores the potential of PFDA in developing advanced materials with specific surface characteristics .

Table: Summary of Biological Activities Associated with PFDA

Discussion

The biological activity of this compound presents both opportunities and concerns. Its ability to penetrate biological barriers and modify surface properties makes it a valuable compound in medical and industrial applications. However, its immunotoxic effects raise questions about safety and long-term exposure implications.

Properties

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F13O2/c1-2-7(27)28-6-4-3-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJGGAYAADUVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895712 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451456-30-7 | |

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.